molecular formula C14H9FN2O2 B13215720 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13215720
M. Wt: 256.23 g/mol
InChI Key: NYKKYJSZCAQAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through various synthetic methodologies. Common approaches include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods typically involve the use of readily available starting materials and can be performed under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9FN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19)

InChI Key

NYKKYJSZCAQAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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